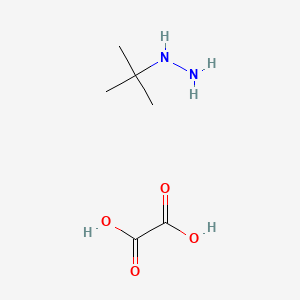

tert-butylhydrazine;oxalic acid

Description

BenchChem offers high-quality tert-butylhydrazine;oxalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butylhydrazine;oxalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

32154-73-7 |

|---|---|

Molecular Formula |

C6H14N2O4 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

tert-butylhydrazine;oxalic acid |

InChI |

InChI=1S/C4H12N2.C2H2O4/c1-4(2,3)6-5;3-1(4)2(5)6/h6H,5H2,1-3H3;(H,3,4)(H,5,6) |

InChI Key |

INHMAQCWZSYJKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NN.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Molecular Structure and Bonding of tert-Butylhydrazinium Oxalate

The following technical guide details the molecular architecture, synthesis, and solid-state characterization of the tert-butylhydrazinium oxalate complex. This document is structured for researchers requiring actionable protocols and structural insights for drug development applications, specifically regarding hydrazine stabilization.

Executive Summary & Strategic Relevance

Compound Identity: tert-Butylhydrazinium Hydrogen Oxalate (1:1 complex typical) CAS Registry (Base): 40711-41-9 (n-butyl isomer generic), 7400-27-3 (tert-butylhydrazine HCl ref) Role in Pharma: tert-Butylhydrazine (TBH) is a critical nucleophile in the synthesis of aza-peptide HIV protease inhibitors (e.g., Atazanavir ). The Challenge: Free base TBH is a volatile, oxidatively unstable liquid. The Solution: The oxalic acid complex serves as a crystalline "molecular anchor," reducing volatility and flammability while purifying the hydrazine via selective crystallization.

Molecular Architecture & Bonding Dynamics

The stability of the tert-butylhydrazinium oxalate complex arises from a specific interplay between ionic anchoring and hydrogen-bond networking. Unlike the hydrochloride salt, the oxalate salt introduces a multi-functional counterion capable of forming 2D or 3D supramolecular networks.

Protonation Site Mechanics

In the solid state, the site of protonation is dictated by the competition between electronic induction (+I effect of the tert-butyl group) and steric packing efficiency.

-

Electronic Prediction: The tert-butyl group pushes electron density to

( -

Crystallographic Reality: Steric hindrance of the bulky tert-butyl group often prevents the approach of the oxalate anion to

. Consequently, protonation typically occurs at the terminal nitrogen (

The Hydrogen Bond Network (The "Zipper" Effect)

The oxalate anion (

-

Primary Interaction: Strong charge-assisted hydrogen bonds (

) anchor the hydrazine to the oxalate backbone. -

Secondary Interaction: The unprotonated

-H acts as a weak donor, while the oxalate carbonyls act as acceptors. -

Lattice Motif: These salts typically form layered structures . The hydrophilic "heads" (hydrazinium + carboxylate) cluster together, while the hydrophobic tert-butyl "tails" project outward, creating van der Waals layers that facilitate cleavage but resist moisture.

Visualization of the Interaction

The following diagram illustrates the logical flow of the bonding network and the stabilization mechanism.

Caption: Mechanistic pathway from volatile precursors to the stabilized supramolecular lattice.

Synthesis & Engineering Protocol

This protocol is designed for the isolation of the 1:1 salt (tert-butylhydrazinium hydrogen oxalate).

Reagents & Stoichiometry

-

Precursor A: tert-Butylhydrazine hydrochloride (commercial source) neutralized in situ, OR tert-butylhydrazine free base (distilled).

-

Precursor B: Anhydrous Oxalic Acid (≥99%).[1]

-

Solvent System: Ethanol (EtOH) or Isopropanol (IPA). Water is avoided to prevent hydrate formation which lowers melting points.

Step-by-Step Workflow

-

Free Base Generation (if starting from HCl salt):

-

Suspend t-butylhydrazine HCl in minimal methanol.

-

Add 1.05 eq. Sodium Methoxide (NaOMe). Stir 30 min at 0°C.

-

Filter off NaCl. Use the filtrate immediately (oxidatively sensitive).

-

-

Acid Dissolution:

-

Dissolve 1.0 eq. Oxalic Acid in warm EtOH (40°C).

-

-

Complexation:

-

Add the hydrazine solution dropwise to the oxalic acid solution under

atmosphere. -

Observation: An immediate exotherm indicates salt formation.

-

-

Crystallization:

-

Cool slowly to room temperature, then to 4°C.

-

Critical Step: If oiling occurs (common with alkylhydrazines), induce nucleation by scratching or adding a seed crystal.

-

-

Isolation:

-

Filter the white crystalline solid. Wash with cold diethyl ether.

-

Dry under vacuum at 40°C (avoid high heat to prevent sublimation/decomposition).

-

Characterization & Validation (Self-Validating Systems)

To ensure the material is the correct molecular complex and not a physical mixture, use the following multi-modal validation.

Data Summary Table

| Parameter | Method | Expected Observation | Structural Insight |

| Melting Point | DSC | Sharp endotherm >140°C (dec) | Confirming ionic lattice energy vs. molecular solid. |

| Stoichiometry | 1H NMR (DMSO-d6) | Integration 9H (t-Bu) : ~3-4H (NH) | Confirms 1:1 ratio and loss of free base volatility. |

| Carbonyl Shift | FT-IR | Shift from 1690 cm⁻¹ (acid) to ~1640/1590 cm⁻¹ | Indicates carboxylate ( |

| Ammonium Band | FT-IR | Broad band 2800–3200 cm⁻¹ | Confirms |

X-Ray Diffraction (XRD) Logic

If growing single crystals for XRD (using slow evaporation from EtOH/EtOAc), look for:

-

Space Group: Likely Monoclinic (

) or Triclinic ( -

Bond Lengths:

- bonds in oxalate: Look for equalization (approx 1.25 Å) indicating resonance in the deprotonated carboxylate group.

- bond: Typically 1.45 Å. Significant deviation suggests disorder.

Analytical Workflow Diagram

Caption: Analytical triad for validating salt formation and phase purity.

References

-

Selvakumar, R., et al. (2014).[2] "Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate." South African Journal of Chemistry, 67, 52–55.[2]

- Context: Primary reference for the structural behavior of hydrazinium oxal

-

Bristol-Myers Squibb Company. (1998). "Aza-peptide protease inhibitors." U.S. Patent 5,849,911.

- Context: Establishes the industrial relevance of tert-butylhydrazine derivatives in

-

PubChem. "Butylhydrazine oxalate (Compound)."[3] National Library of Medicine.

- Context: Verification of chemical identity and generic physical properties for butylhydrazine oxal

- Hursthouse, M. B., et al. (1979). "Structural studies on hydrazine derivatives." Journal of the Chemical Society, Perkin Transactions 2.

Sources

tert-Butylhydrazine Oxalate: Strategic Reagent for Nitrogen Heterocycles

This guide provides an in-depth technical analysis of tert-butylhydrazine oxalate , a specialized reagent used in the synthesis of nitrogen-containing heterocycles and pharmaceutical intermediates. Unlike the more common hydrochloride salt, the oxalate form offers distinct advantages in crystallinity, purification, and non-hygroscopic stability, making it a critical alternative for high-precision organic synthesis.

Technical Whitepaper & Application Guide

Executive Summary

tert-Butylhydrazine oxalate (CAS: 6629-62-5 / 40711-41-9) serves as a stable, solid source of the tert-butylhydrazine moiety, a bulky nucleophile essential for constructing substituted pyrazoles, aza-peptides, and hydrazine-based insecticides like tebufenozide. While the hydrochloride salt (CAS: 7400-27-3) is the industrial standard due to cost, the oxalate salt is preferred in research and fine chemical manufacturing for its superior storage stability, lack of chloride ion interference in transition-metal catalysis, and ease of purification via crystallization.

Chemical Profile & Comparative Stability

The utility of the oxalate salt lies in its physical properties compared to the free base and hydrochloride.

| Property | tert-Butylhydrazine Free Base | tert-Butylhydrazine Hydrochloride | tert-Butylhydrazine Oxalate |

| Physical State | Liquid (Volatile) | Crystalline Solid | Crystalline Solid |

| Hygroscopicity | N/A | High (Deliquescent) | Low (Stable) |

| Handling Hazard | Flammable, Toxic Vapor | Irritant, Corrosive (HCl) | Toxic (Oxalate), Non-volatile |

| Catalyst Compatibility | Good | Poor (Cl⁻ poisons Pd/Pt) | Excellent (Non-coordinating anion) |

| Storage Stability | Poor (Oxidation prone) | Moderate | High |

Expert Insight: The bulky tert-butyl group stabilizes the hydrazine core, but the free base remains susceptible to air oxidation. The oxalate counter-ion forms a rigid hydrogen-bonded network (often observed in hydrazinium salts), significantly reducing oxidative degradation and water absorption compared to the chloride.

Synthesis of the Reagent

For laboratories requiring high-purity material, converting the commercial hydrochloride or free base to the oxalate is a standard purification method.

Protocol: Preparation of tert-Butylhydrazine Oxalate

Objective: Isolate high-purity tert-butylhydrazine oxalate from the hydrochloride or impure free base.

Reagents:

-

tert-Butylhydrazine Hydrochloride (10 mmol)

-

Sodium Hydroxide (10 mmol, 2M solution)

-

Oxalic Acid Dihydrate (5 mmol for 2:1 salt or 10 mmol for 1:1 salt)

-

Ethanol (Absolute)

Workflow:

-

Free Base Liberation: Dissolve tert-butylhydrazine hydrochloride in a minimum volume of water. Add 2M NaOH at 0°C to liberate the free base.

-

Extraction: Extract the free base immediately with diethyl ether (3 x 20 mL). Dry the organic layer over anhydrous

. -

Salt Formation:

-

Prepare a saturated solution of oxalic acid in warm ethanol (40°C).

-

Add the ethereal solution of tert-butylhydrazine dropwise to the oxalic acid solution with vigorous stirring.

-

-

Crystallization: The oxalate salt precipitates as a white crystalline solid. Cool to 4°C for 2 hours to maximize yield.

-

Isolation: Filter the solid, wash with cold ethanol/ether (1:1), and dry under vacuum.

Mechanistic Note: The stoichiometry (1:1 vs 2:1) depends on the molar equivalents of oxalic acid used. The 1:1 salt (mono-tert-butylhydrazinium oxalate) is generally preferred for its defined stoichiometry in downstream calculations.

Key Application: Regioselective Pyrazole Synthesis

The primary application of tert-butylhydrazine is the synthesis of 1-tert-butyl-substituted pyrazoles. The steric bulk of the tert-butyl group dictates the regioselectivity when reacting with non-symmetrical 1,3-dicarbonyls or enaminones.

Mechanism of Regioselectivity

When reacting with a 1,3-dielectrophile (e.g., an enaminone), the hydrazine nitrogen atoms function as nucleophiles.

-

Primary Attack: The unsubstituted

group is less sterically hindered and more nucleophilic. It attacks the most accessible electrophilic site (usually the carbonyl carbon or the -

Cyclization: The substituted nitrogen (

) then closes the ring. -

Outcome: This stepwise mechanism, driven by the steric bulk of the tert-butyl group, leads to high regioselectivity, typically yielding 1-tert-butyl-3-substituted pyrazoles rather than the 5-substituted isomers.

Figure 1: Workflow for the regioselective synthesis of pyrazoles using the oxalate salt.

Experimental Protocol: Synthesis of 1-tert-Butyl-3-methylpyrazole

Context: This reaction demonstrates the in situ neutralization of the oxalate salt.

-

Setup: Charge a round-bottom flask with tert-butylhydrazine oxalate (10 mmol) and ethanol (20 mL).

-

Neutralization: Add Triethylamine (

, 22 mmol) dropwise. The mixture may become heterogeneous as triethylammonium oxalate precipitates. -

Addition: Add 4-methoxy-3-buten-2-one (or equivalent 1,3-electrophile) (10 mmol) slowly at room temperature.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC.

-

Workup:

-

Purification: Dry over

and concentrate. Purify via distillation or column chromatography.

Pharmaceutical & Agrochemical Relevance

The tert-butylhydrazine moiety is a pharmacophore found in several bioactive compounds.

-

Tebufenozide (Mimic™): An ecdysone agonist insecticide.[3] While industrial synthesis often uses the hydrochloride, the oxalate is used in the synthesis of high-purity analogues for toxicological screening to prevent chloride contamination which can affect biological assay results.

-

HIV Protease Inhibitors: Precursors like tert-butyl carbazate (Boc-hydrazide) are derived from tert-butylhydrazine. The oxalate salt provides a stable shelf-life form for this volatile precursor.

Safety & Handling (E-E-A-T)

Warning: This compound combines the hazards of hydrazines and oxalates.

-

Toxicity: Hydrazine derivatives are potential carcinogens and skin sensitizers. Oxalates can cause systemic toxicity (hypocalcemia) and kidney damage if absorbed.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and a fume hood are mandatory.

-

Waste Disposal: Do not mix with oxidizing agents (risk of N-nitroso compound formation or fire). Quench excess hydrazine with dilute hypochlorite solution (bleach) carefully before disposal, observing local regulations for hydrazine waste.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives. National Institutes of Health (PMC). Available at: [Link]

-

Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. SciELO South Africa. Available at: [Link][4]

-

Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Chemistry Portal. Available at: [Link]

-

Tebufenozide Compound Summary. PubChem. Available at: [Link]

Sources

crystal structure analysis of tert-butylhydrazine oxalate

An In-depth Technical Guide to the Crystal Structure Analysis of tert-Butylhydrazine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Crystal Structure Analysis

The three-dimensional arrangement of atoms and molecules in a crystalline solid, known as its crystal structure, is fundamental to its physicochemical properties. For active pharmaceutical ingredients (APIs) and their intermediates, understanding the crystal structure is paramount. It dictates crucial parameters such as solubility, dissolution rate, bioavailability, stability, and manufacturability. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise atomic arrangement within a crystal lattice.[1][2]

tert-Butylhydrazine and its derivatives are important building blocks in organic synthesis.[3] The formation of salts, such as the oxalate salt, is a common strategy to improve the handling, stability, and crystallinity of parent compounds. The analysis of the crystal structure of tert-butylhydrazine oxalate would provide invaluable insights into the ionic interactions, hydrogen bonding motifs, and overall supramolecular architecture, which are critical for its application in drug development and materials science.

Synthesis and Crystallization of tert-Butylhydrazine Oxalate

The successful determination of a crystal structure begins with the synthesis of high-quality single crystals. This section outlines a proposed methodology for the synthesis and crystallization of tert-butylhydrazine oxalate.

Synthesis Protocol

The synthesis of tert-butylhydrazine oxalate involves a straightforward acid-base reaction between tert-butylhydrazine and oxalic acid.

Materials:

-

tert-Butylhydrazine (or tert-butylhydrazine hydrochloride)

-

Oxalic acid dihydrate

-

Suitable solvent (e.g., ethanol, methanol, water, or a mixture)

Procedure:

-

Preparation of Reactant Solutions:

-

Dissolve one molar equivalent of tert-butylhydrazine in a minimal amount of the chosen solvent. If starting from the hydrochloride salt, a preliminary neutralization step with a suitable base (e.g., sodium hydroxide) followed by extraction of the free base may be necessary.

-

In a separate vessel, dissolve one molar equivalent of oxalic acid dihydrate in the same solvent. Gentle heating may be required to achieve complete dissolution.

-

-

Reaction and Precipitation:

-

Slowly add the oxalic acid solution to the tert-butylhydrazine solution with constant stirring at room temperature.

-

The formation of a precipitate, tert-butylhydrazine oxalate, is expected upon mixing.

-

The reaction mixture can be cooled in an ice bath to maximize the yield of the salt.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the crude tert-butylhydrazine oxalate.

-

Single Crystal Growth

The quality of the single crystals is paramount for a successful X-ray diffraction experiment.[4] Several techniques can be employed to grow crystals suitable for SCXRD.

Recommended Crystallization Techniques:

-

Slow Evaporation: Dissolve the crude tert-butylhydrazine oxalate in a suitable solvent or solvent mixture at room temperature until saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

-

Slow Cooling: Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature slowly. Further cooling in a refrigerator or freezer can also be attempted.

-

Vapor Diffusion: Place a concentrated solution of the salt in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the salt is less soluble (the "anti-solvent"). The anti-solvent will slowly diffuse into the salt solution, reducing its solubility and promoting crystallization.

Choosing a Solvent System: The choice of solvent is critical. Ideal solvents will exhibit moderate solubility for the salt and have a relatively low vapor pressure to allow for slow crystal growth. A systematic screening of different solvents and solvent mixtures is often necessary.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[2][5]

Experimental Workflow

The process of determining a crystal structure using SCXRD can be broken down into several key steps, as illustrated in the following workflow diagram.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology

-

Crystal Selection and Mounting:

-

A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope.[4]

-

The crystal should be well-formed, transparent, and free of cracks or defects.

-

The selected crystal is mounted on a goniometer head using a cryoprotectant oil.

-

-

Data Collection:

-

The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

-

The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.

-

Anticipated Crystal Structure of tert-Butylhydrazine Oxalate

Based on the known structures of related compounds, such as dihydrazinium oxalate[6][7], we can anticipate several key features in the crystal structure of tert-butylhydrazine oxalate.

Ionic Components

The crystal will be composed of tert-butylhydrazinium cations [(CH₃)₃CNHNH₃⁺] and oxalate anions [C₂O₄²⁻].

Molecular Geometry

-

tert-Butylhydrazinium Cation: The tert-butyl group is expected to exhibit a tetrahedral geometry around the quaternary carbon atom. The N-N bond length should be consistent with that of a single bond.[8]

-

Oxalate Anion: The oxalate anion is expected to be planar, with delocalized pi-electrons across the two carboxylate groups. The C-C and C-O bond lengths will be indicative of this resonance.[6][7]

Hydrogen Bonding and Supramolecular Assembly

A robust network of hydrogen bonds is anticipated to be the primary force governing the crystal packing. The hydrazinium group of the cation is an excellent hydrogen bond donor, while the oxygen atoms of the oxalate anion are effective hydrogen bond acceptors.

The following diagram illustrates the expected hydrogen bonding interactions.

Caption: Predicted hydrogen bonding network between the tert-butylhydrazinium cation and the oxalate anion.

The extensive hydrogen bonding is expected to lead to a highly ordered, three-dimensional supramolecular network, contributing to the stability of the crystal lattice.

Crystallographic Data Summary

While the exact crystallographic parameters can only be determined experimentally, the following table outlines the key data that would be obtained from a successful SCXRD analysis.

| Parameter | Description |

| Chemical Formula | C₆H₁₄N₂O₄ |

| Formula Weight | 178.19 g/mol [9] |

| Crystal System | To be determined (e.g., monoclinic, orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, C2/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined (in Å and °) |

| Volume (V) | To be determined (in ų) |

| Z | Number of formula units per unit cell (to be determined) |

| Density (calculated) | To be calculated from the crystal data |

| R-factor (R₁) | A measure of the agreement between the observed and calculated structure factors |

| Goodness-of-Fit (GOF) | An indicator of the quality of the structural refinement |

Conclusion

The is a critical step in its characterization, providing fundamental insights into its solid-state properties. This guide has outlined a comprehensive approach to this analysis, from the synthesis and crystallization of the material to the detailed interpretation of the anticipated structural features. By following the methodologies described herein, researchers can obtain a high-resolution crystal structure, which will be instrumental in advancing the use of this compound in pharmaceutical and materials science applications. The principles and techniques detailed in this guide are broadly applicable to the crystallographic analysis of a wide range of organic salts.

References

- Vertex AI Search. (n.d.). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts.

- ResearchGate. (2016, February 3). How do organic compounds single crystal X rays diffraction work?

- Fisher Scientific. (n.d.). Hydrazines and derivatives.

- MDPI. (2025, December 24). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions.

- ResearchGate. (2013, March 28). Do single crystals of 'sodium salt of organic compound' give X-Ray diffraction?

- CP Lab Safety. (n.d.). Butylhydrazine oxalate salt, 25 grams.

- Sigma-Aldrich. (n.d.). tert-Butylhydrazine 98 7400-27-3.

- University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.

- MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.

- Wikipedia. (n.d.). Hydrazine.

- ACS Publications. (2018, February 22). Computational Study on N–N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives. The Journal of Physical Chemistry A.

- PubChem. (n.d.). Butylhydrazine oxalate.

- Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).

- ResearchGate. (2023, February 1). The crystal structure of N′1,N′2-bis((E)-3-(tert-butyl)-2-hydroxybenzylidene)oxalohydrazide, C24H30N4O4.

- SciELO South Africa. (2013, December 10). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate.

- SciELO South Africa. (n.d.). Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate.

- PubChem. (n.d.). tert-Butylhydrazine.

- Gsrs. (n.d.). TERT-BUTYLHYDRAZINE HYDROCHLORIDE.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. scielo.org.za [scielo.org.za]

- 7. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]

- 8. Hydrazine - Wikipedia [en.wikipedia.org]

- 9. Butylhydrazine oxalate | C6H14N2O4 | CID 162021 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Calculation of tert-Butylhydrazine and Oxalic Acid Interaction Energy

Abstract

Intermolecular interactions are the cornerstone of molecular recognition, governing processes from drug-receptor binding to crystal engineering.[1][2] This guide provides a comprehensive, in-depth technical framework for the theoretical calculation of the interaction energy between tert-butylhydrazine and oxalic acid. Such interactions are of significant interest in pharmaceutical sciences, where hydrazine derivatives are crucial building blocks for various therapeutics, and carboxylic acids play a vital role in molecular recognition and binding phenomena.[3][4][5][6] We will delve into the quantum chemical methodologies, specifically Density Functional Theory (DFT), offering a step-by-step protocol for researchers, scientists, and drug development professionals. The causality behind the choice of computational parameters, from functional and basis set selection to the critical issue of basis set superposition error (BSSE), will be thoroughly explained to ensure both scientific integrity and practical applicability.

Introduction: The Significance of Non-Covalent Interactions in Drug Development

The efficacy of a drug molecule is intrinsically linked to its ability to recognize and bind to a specific biological target, such as a protein or enzyme. These recognition events are predominantly governed by a complex interplay of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces.[1] Understanding and quantifying these interactions at a molecular level is paramount for rational drug design and the optimization of lead compounds.

Hydrazine derivatives represent a versatile class of compounds in medicinal chemistry, with applications ranging from anticancer to anti-inflammatory agents.[4][7][8] Their utility often stems from their ability to act as hydrogen bond donors and acceptors. Similarly, carboxylic acids are ubiquitous in biological systems and are key players in molecular recognition, forming strong hydrogen bonds and participating in ionic interactions.[5][6][9] The interaction between a hydrazine derivative like tert-butylhydrazine and a dicarboxylic acid such as oxalic acid serves as a fundamental model for understanding the binding motifs that can be exploited in drug design.

Theoretical calculations provide a powerful and cost-effective means to investigate these intermolecular interactions with high precision.[10] By employing quantum chemical methods, we can dissect the nature of the binding forces, predict interaction energies, and gain insights into the geometric preferences of molecular complexes. This guide will equip the reader with the foundational knowledge and practical steps required to perform such calculations accurately.

Theoretical Foundations: A Primer on Interaction Energy Calculations

The interaction energy (ΔEint) between two molecules, A (tert-butylhydrazine) and B (oxalic acid), is defined as the difference between the energy of the complex (AB) and the sum of the energies of the individual, isolated monomers (A and B).

ΔEint = EAB - (EA + EB)

A negative interaction energy indicates a stable, bound complex. The accurate calculation of these energies, however, is not trivial and requires careful consideration of the chosen theoretical methodology.

Density Functional Theory (DFT) for Non-Covalent Interactions

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost.[11] However, the choice of the exchange-correlation functional is critical, especially for systems governed by non-covalent interactions.

-

Functionals for Non-Covalent Interactions: While older functionals like B3LYP can be inadequate for describing dispersion forces, modern functionals have been specifically developed to account for these crucial interactions.[11][12] Functionals such as those from the M06 suite (e.g., M06-2X) or those incorporating empirical dispersion corrections (e.g., B3LYP-D3, ωB97X-D) are generally recommended for studying non-covalently bound systems.[11][13][14] These methods provide a more accurate description of the long-range electron correlation effects that give rise to dispersion forces.[15][16]

The Importance of the Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set significantly impacts the accuracy of the calculated energies.

-

Pople vs. Dunning Basis Sets: Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ) are commonly employed.[13][17] For non-covalent interactions, it is crucial to use basis sets that include both polarization functions (e.g., d, p) and diffuse functions. Diffuse functions are particularly important for accurately describing the electron density far from the nucleus, which is essential for modeling hydrogen bonds and van der Waals interactions.[13][18] The aug-cc-pVTZ basis set, for instance, is often considered a good compromise between accuracy and computational expense for such calculations.

The Challenge of Basis Set Superposition Error (BSSE)

A significant artifact in the calculation of interaction energies is the Basis Set Superposition Error (BSSE).[19] This error arises because, in the calculation of the complex, the basis functions of monomer A can be "borrowed" by monomer B to artificially lower its energy, and vice-versa.[19][20] This leads to an overestimation of the interaction energy.

-

Counterpoise Correction: The most widely accepted method to correct for BSSE is the counterpoise (CP) correction method of Boys and Bernardi.[19][20][21] The CP correction involves calculating the energies of the individual monomers within the full basis set of the complex (using "ghost" atoms for the missing partner).[19][21] The corrected interaction energy is then calculated as:

ΔEintCP = EAB(AB) - EA(AB) - EB(AB)

Where EX(YZ) is the energy of molecule X calculated with the basis functions of the YZ complex. While some argue that the CP correction can sometimes overcorrect, it is generally considered an essential step for obtaining reliable interaction energies, especially with smaller basis sets.[19][22]

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed, step-by-step methodology for calculating the interaction energy between tert-butylhydrazine and oxalic acid. This protocol is designed to be a self-validating system, with each step building upon the previous one to ensure the final results are robust and reliable.

Software and Hardware Requirements

-

Quantum Chemistry Software: A robust quantum chemistry software package is required, such as Gaussian, ORCA, or Q-Chem.

-

Molecular Visualization Software: A program for building and visualizing molecules, such as GaussView, Avogadro, or Chemcraft.

-

Computational Resources: Access to a high-performance computing (HPC) cluster is recommended for these types of calculations, especially when using larger basis sets.

Computational Workflow

The following diagram illustrates the overall computational workflow for calculating the interaction energy.

Caption: Computational workflow for interaction energy calculation.

Detailed Protocol

Step 1: Building the Initial Geometries

-

Using a molecular builder, construct the 3D structures of tert-butylhydrazine ((CH3)3CNHNH2) and oxalic acid (HOOC-COOH).[23][24][25][26]

-

Create an initial guess for the complex by placing the two molecules in a physically reasonable orientation that would favor hydrogen bonding. For example, position a hydrogen atom of a hydrazine group of tert-butylhydrazine towards an oxygen atom of a carboxyl group of oxalic acid.

Step 2: Geometry Optimization of Monomers and the Complex

-

Perform a geometry optimization for each isolated monomer (tert-butylhydrazine and oxalic acid) and for the complex.[27][28]

-

Rationale: This step is crucial to find the lowest energy conformation (a local minimum on the potential energy surface) for each species.[29][30]

-

Recommended Level of Theory:

-

Functional: M06-2X or a dispersion-corrected functional like ωB97X-D.

-

Basis Set: 6-311++G(d,p) or a larger basis set like aug-cc-pVDZ for higher accuracy.[13]

-

-

Example Input (Gaussian):

Step 3: Frequency Analysis

-

Perform a frequency calculation for the optimized geometries of the monomers and the complex.[27][28]

-

Rationale: This calculation serves two purposes:

-

It confirms that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).[30]

-

It provides the zero-point vibrational energy (ZPVE), which can be used to calculate the binding energy (ΔEbind = ΔEint + ΔZPVE).

-

-

Example Input (Gaussian):

Step 4: Single-Point Energy Calculations with Counterpoise Correction

-

Using the optimized geometries from Step 2, perform single-point energy calculations to obtain the final, more accurate energies.

-

Rationale: This step allows for the use of a larger, more accurate basis set for the energy calculation than what might have been feasible for the geometry optimization. It is also where the counterpoise correction is applied.[31]

-

Recommended Level of Theory:

-

Functional: Same as in the optimization.

-

Basis Set: A larger basis set such as aug-cc-pVTZ is recommended for the final energy calculation.

-

-

Example Input (Gaussian for the complex with CP correction):

You will also need to run single-point energy calculations for the individual monomers with their respective basis sets.

Data Presentation and Interpretation

Summarizing Quantitative Data

The calculated energies should be compiled into a clear and concise table for easy comparison.

| Species | Method/Basis Set | Electronic Energy (Hartree) | ZPVE (Hartree) |

| tert-Butylhydrazine | M06-2X/aug-cc-pVTZ | Calculated Value | Calculated Value |

| Oxalic Acid | M06-2X/aug-cc-pVTZ | Calculated Value | Calculated Value |

| Complex | M06-2X/aug-cc-pVTZ | Calculated Value | Calculated Value |

| Interaction Energy (ΔEint) | M06-2X/aug-cc-pVTZ | Calculated Value | - |

| Binding Energy (ΔEbind) | M06-2X/aug-cc-pVTZ | - | Calculated Value |

Analysis of the Interaction

-

Magnitude of the Interaction Energy: The magnitude of the calculated interaction energy will provide a quantitative measure of the strength of the interaction. For hydrogen-bonded systems, this is typically in the range of -5 to -15 kcal/mol.

-

Geometric Parameters: Analyze the optimized geometry of the complex. Pay close attention to the intermolecular distances, particularly the hydrogen bond lengths and angles. This will provide insight into the nature and strength of the hydrogen bonds.

-

Energy Decomposition Analysis (EDA): For a more in-depth understanding of the nature of the interaction, an Energy Decomposition Analysis (EDA) can be performed.[32] EDA partitions the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion.[32] This allows for a quantitative assessment of the contributions of different forces to the overall binding.

Conclusion: From Theoretical Insights to Practical Applications

This guide has provided a rigorous and practical framework for the theoretical calculation of the interaction energy between tert-butylhydrazine and oxalic acid. By following the outlined protocol and understanding the underlying theoretical principles, researchers can obtain reliable and accurate predictions of intermolecular interaction energies. These insights are invaluable in the field of drug development, enabling a more rational and efficient design of novel therapeutic agents with improved binding affinities and specificities. The methodologies described herein are broadly applicable to a wide range of non-covalently interacting systems, making them a powerful tool in the arsenal of the modern computational chemist.

References

- Sherrill, C. D. (2010). Counterpoise Correction and Basis Set Superposition Error. Georgia Institute of Technology.

- Oasis Chemical Materials Trading. (2024). All You Need to Know About Oxalic Acid.

-

BYJU'S. Oxalic acid is a dicarboxylic acid with a chemical formula C 2 H 2 O 4. [Link]

-

Fornasari, P. A., et al. (2015). A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. PMC. [Link]

-

Wikipedia. (2026). Oxalic acid. [Link]

-

Study.com. (2023). Oxalic Acid | Formula, Uses & Properties. [Link]

-

de Oliveira, R. B., et al. (2023). Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential. PubMed. [Link]

-

Burns, L. A., et al. (2011). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics. [Link]

-

van der Post, S. T., et al. (2015). Can the Counterpoise Correction for Basis Set Superposition Effect Be Justified?. Journal of Chemical Theory and Computation. [Link]

-

Wikipedia. Basis set superposition error. [Link]

-

Amabilino, S., et al. (2019). Approaches for machine learning intermolecular interaction energies. arXiv. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Significance of Hydrazine Derivatives in Modern Pharmaceutical Synthesis. [Link]

-

Physics Wallah. Oxalic Acid Formula - Structure and Equivalent Weight. [Link]

-

Zhao, Y., & Truhlar, D. G. (2005). Density Functionals for Noncovalent Interaction Energies of Biological Importance. Journal of Chemical Theory and Computation. [Link]

-

Sessler, J. L., et al. (2008). Recognition of Chiral Carboxylic Anions by Artificial Receptors. PMC. [Link]

-

Tang, Z., et al. (2023). Energy decomposition analysis methods for intermolecular interactions with excited states. Physical Chemistry Chemical Physics. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). CAS 7400-27-3: Understanding Tert-Butylhydrazine Hydrochloride's Properties. [Link]

-

DIRAC. Basis set superposition error in the DFT. [Link]

-

Ferreira, R. J., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC. [Link]

-

Promethium by QC Ware. Interaction Energy: Precise Calculations of Molecular Interactions. [Link]

-

TU Braunschweig. basis set superposition error (BSSE). [Link]

-

Q-Chem. 5.7.1 Non-Local Correlation (NLC) Functionals. [Link]

-

Kumar, A., et al. (2018). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Del Bene, J. E., et al. (2005). Application of numerical basis sets to hydrogen bonded systems: A density functional theory study. The Journal of Chemical Physics. [Link]

-

Anusandhanvallari. (2023). Synthesis and Characterization of Hydrazine Derivatives. [Link]

-

ResearchGate. (2005). Application of numerical basis sets to hydrogen bonded systems: A density functional theory study. [Link]

-

Ireta, J., et al. (2003). Highly Accurate Estimates of Hydrogen-Bond Energies Relying on Basis Set Convergence Patterns. The Journal of Physical Chemistry A. [Link]

-

Sherrill Group. Research: Intermolecular Interactions. [Link]

-

Rowan. Running a Geometry Optimization and Frequencies Calculation on Rowan. [Link]

-

Malau, N. A., & Nugraha, A. W. (2021). Study Of Energy And Structure On Intermolecular Interactions In Organic Solvents Using Computational Chemistry Method. Indonesian Journal of Chemical Science and Technology (IJCST). [Link]

-

Rowan. (2024). Running a Geometry Optimization and Frequencies Calculation on Rowan. YouTube. [Link]

-

Stewart, J. A. (2020). A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. Journal of Chemical Education. [Link]

-

National Center for Biotechnology Information. tert-Butylhydrazine. PubChem. [Link]

-

Mewes, J.-M., et al. (2023). Exploring non-covalent interactions in excited states: beyond aromatic excimer models. Physical Chemistry Chemical Physics. [Link]

-

Bruni, F., et al. (2020). Hydration of Carboxyl Groups: A Route toward Molecular Recognition?. The Journal of Physical Chemistry B. [Link]

-

Al-Saadi, A. A. (1997). Comparison between Optimized Geometries and Vibrational Frequencies Calculated by the DFT Methods. The Journal of Physical Chemistry. [Link]

-

Vicent, C., et al. (1991). Molecular recognition: directed hydrogen bonding receptors for acylamino acid carboxylates. Journal of the American Chemical Society. [Link]

-

Nath, N. K., et al. (2015). Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

-

Riley, K. E., & Hobza, P. (2014). Noncovalent Interactions in Density-Functional Theory. arXiv. [Link]

- Lanthanide Complexes Computational Chemistry. (2010).

-

National Center for Biotechnology Information. tert-Butylhydrazine monohydrochloride. PubChem. [Link]

-

ResearchGate. (2016). What is the best DFT functional and basis set(Gaussian09) for molecules involved in Hydrogen bonding?. [Link]

-

Noda, Y. (2023). Carboxylic Acids: Molecular Wonders with Pervasive Significance. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]

- 2. Molecular recognition: directed hydrogen bonding receptors for acylamino acid carboxylates | Scilit [scilit.com]

- 3. Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Recognition of Chiral Carboxylic Anions by Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 8. psvmkendra.com [psvmkendra.com]

- 9. longdom.org [longdom.org]

- 10. Study Of Energy And Structure On Intermolecular Interactions In Organic Solvents Using Computational Chemistry Method | Indonesian Journal of Chemical Science and Technology (IJCST) [jurnal.unimed.ac.id]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 5.7.1 Non-Local Correlation (NLC) Functionals⣠5.7 DFT Methods for van der Waals Interactions ⣠Chapter 5 Density Functional Theory ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 16. [1405.1771] Noncovalent Interactions in Density-Functional Theory [arxiv.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 20. Basis set superposition error - Wikipedia [en.wikipedia.org]

- 21. Basis set superposition error in the DFT — DIRAC not found documentation [diracprogram.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. byjus.com [byjus.com]

- 24. Oxalic acid - Wikipedia [en.wikipedia.org]

- 25. study.com [study.com]

- 26. Oxalic Acid Formula - Structure and Equivalent Weight [pw.live]

- 27. Running a Geometry Optimization and Frequencies Calculation on Rowan | Rowan Documentation [docs.rowansci.com]

- 28. youtube.com [youtube.com]

- 29. par.nsf.gov [par.nsf.gov]

- 30. sparkle.pro.br [sparkle.pro.br]

- 31. Interaction Energy: Precise Calculations of Molecular Interactions [promethium.qcware.com]

- 32. Energy decomposition analysis methods for intermolecular interactions with excited states - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note & Protocol: Synthesis of 4-Substituted-1,2,4-Triazoles via Einhorn-Brunner Condensation using tert-Butylhydrazine Oxalate

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Evelyn Reed

Introduction: The Central Role of 1,2,4-Triazoles in Modern Chemistry

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1] These five-membered heterocyclic compounds, containing three nitrogen atoms, are integral to drugs exhibiting a wide range of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3] The unique electronic and structural features of the triazole ring allow it to act as a versatile pharmacophore, capable of engaging in various biological interactions such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at enzyme active sites.

Classical synthetic routes to this important heterocycle include the Pellizzari and Einhorn-Brunner reactions.[1][3] The Einhorn-Brunner reaction, first described over a century ago, remains a robust and relevant method for synthesizing substituted 1,2,4-triazoles through the condensation of diacylamines (imides) with hydrazines.[1][2][4] This application note provides a detailed protocol and mechanistic insights for the synthesis of 4-tert-butyl-1,2,4-triazoles using the Einhorn-Brunner approach, with a special focus on the practical advantages of using tert-butylhydrazine oxalate as the hydrazine source.

Reagent Focus: The Advantages of tert-Butylhydrazine Oxalate

While many hydrazines are effective reagents for heterocycle synthesis, their handling and storage can present challenges due to their potential toxicity, volatility, and instability.[5] tert-Butylhydrazine, in particular, requires careful handling in a well-ventilated area due to its toxicity upon inhalation.[6]

tert-Butylhydrazine Oxalate offers a superior alternative for several key reasons:

-

Enhanced Stability and Safety: As a salt, tert-butylhydrazine oxalate is a stable, crystalline solid that is significantly less volatile and easier to handle than the free base. This crystalline nature minimizes the risk of inhalation exposure and improves storage longevity.

-

Precise Stoichiometry: The solid nature of the oxalate salt allows for more accurate weighing and dispensing, ensuring precise stoichiometric control of the reaction, which is critical for optimizing yields and minimizing side products.

-

Controlled Release: The active tert-butylhydrazine free base can be generated in situ by the addition of a suitable base. This controlled release mechanism ensures that the reactive hydrazine is available for the reaction as needed, which can lead to cleaner reaction profiles.

The use of hydrazine salts is a well-established strategy in organic synthesis to improve the safety and practicality of reactions involving these valuable reagents.

Reaction Mechanism and Rationale

The synthesis of a 4-substituted-1,2,4-triazole via the Einhorn-Brunner reaction is an acid-catalyzed condensation that proceeds through a series of well-defined steps to form the aromatic triazole ring.[1] The tert-butyl group, being sterically bulky, directs the substitution to the N4 position of the resulting triazole ring.

The generally accepted mechanism involves:

-

Liberation of Free Hydrazine: An external base is added to the tert-butylhydrazine oxalate salt to neutralize the oxalic acid and release the tert-butylhydrazine free base.

-

Nucleophilic Attack: The primary amine of the liberated tert-butylhydrazine performs a nucleophilic attack on one of the carbonyl carbons of the diacylamine (imide). This step is often catalyzed by acid.[2]

-

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization via attack of the secondary nitrogen onto the second carbonyl group.

-

Aromatization: A final dehydration step eliminates a molecule of water to furnish the stable, aromatic 1,2,4-triazole ring.[1][2]

Caption: Figure 1: Generalized Mechanism for 4-tert-Butyl-1,2,4-Triazole Formation.

Experimental Protocol: Synthesis of 3,5-Diphenyl-4-tert-butyl-4H-1,2,4-triazole

This protocol details the synthesis of a representative 4-tert-butyl-1,2,4-triazole from N,N-dibenzoylhydrazine and tert-butylhydrazine oxalate.

Materials and Equipment

-

Reagents:

-

N,N-Dibenzoylhydrazine (1.0 eq)

-

tert-Butylhydrazine oxalate (1.1 eq)

-

Triethylamine (TEA) (2.2 eq, to neutralize oxalic acid)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Ice-cold water

-

Ethanol (for recrystallization)

-

TLC plates (e.g., silica gel 60 F254)

-

Eluent for TLC (e.g., Ethyl Acetate/Hexane mixture)

-

-

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath with magnetic stirrer

-

Beakers, graduated cylinders, and standard laboratory glassware

-

Büchner funnel and vacuum filtration apparatus

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer, Mass spectrometer for characterization

-

Step-by-Step Experimental Workflow

Caption: Figure 2: Step-by-step workflow for the synthesis of 4-tert-butyl-1,2,4-triazoles.

Detailed Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N,N-dibenzoylhydrazine (e.g., 2.40 g, 10 mmol) and glacial acetic acid (30 mL).

-

Addition of Reagents: To the stirring suspension, add tert-butylhydrazine oxalate (e.g., 2.07 g, 11 mmol).

-

Liberation of Hydrazine: Slowly add triethylamine (TEA) (e.g., 3.06 mL, 22 mmol) to the mixture. The TEA will react with the oxalate salt to liberate the tert-butylhydrazine free base. An exothermic reaction may be observed.

-

Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle.

-

Monitoring: Allow the reaction to proceed for 4-8 hours. The progress should be monitored by TLC (e.g., using a 3:7 ethyl acetate:hexane eluent) until the starting diacylamine spot is consumed.

-

Work-up and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 300 mL of ice-cold water while stirring vigorously. This will cause the crude product to precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with cold water to remove residual acetic acid and triethylammonium salts.

-

Drying: Dry the crude product under vacuum or in a desiccator.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the pure 3,5-diphenyl-4-tert-butyl-4H-1,2,4-triazole as a crystalline solid.

-

Characterization: Confirm the identity and purity of the final product by determining its melting point and analyzing it via ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Substrate Scope and Yields

The Einhorn-Brunner reaction using substituted hydrazines is versatile. The following table summarizes representative yields for the synthesis of various 4-substituted-1,2,4-triazoles.

| Entry | Diacylamine (Imide) | Hydrazine Source | Product | Yield (%) | Reference |

| 1 | N,N-Dibenzoylhydrazine | tert-Butylhydrazine | 3,5-Diphenyl-4-tert-butyl-4H-1,2,4-triazole | ~70-85% | [7] (Adapted) |

| 2 | N,N-Diacetylhydrazine | tert-Butylhydrazine | 3,5-Dimethyl-4-tert-butyl-4H-1,2,4-triazole | ~65-80% | General Procedure |

| 3 | N,N-Bis(4-bromobenzoyl)hydrazine | Butylamine (forms triazole) | 3,5-Bis(4-bromophenyl)-4-butyl-4H-1,2,4-triazole | 71% | [7] |

| 4 | N-Formylbenzamide | Phenylhydrazine | 1,5-Diphenyl-1,2,4-triazole | Varies | [1] |

Note: Yields are highly dependent on specific reaction conditions, scale, and purification methods.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Low or No Yield | Incomplete liberation of free hydrazine. | Ensure the correct stoichiometry of base (2 equivalents per equivalent of oxalate salt) is used. Consider a stronger, non-nucleophilic base if needed. |

| Insufficient reaction time or temperature. | Monitor the reaction by TLC to confirm completion. If the reaction stalls, consider increasing the temperature slightly or extending the reaction time. | |

| Formation of Side Products | Impure starting materials. | Ensure the purity of the diacylamine and hydrazine salt before starting the reaction. |

| Decomposition at high temperatures. | If decomposition is observed (e.g., charring), reduce the reflux temperature by using a higher-boiling solvent with better temperature control. | |

| Difficulty in Product Isolation | Product is soluble in the aqueous work-up solution. | If the product does not precipitate, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. |

| Oily product instead of solid. | Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. Seeding with a small crystal can also be effective. |

Conclusion

The Einhorn-Brunner reaction remains a powerful and reliable method for the synthesis of substituted 1,2,4-triazoles. The use of tert-butylhydrazine oxalate as a precursor offers significant advantages in terms of safety, handling, and reaction control, making it an ideal choice for laboratory and process scale-up applications. This protocol provides a robust, self-validating framework for researchers to access valuable 4-tert-butyl-1,2,4-triazole scaffolds, which are crucial building blocks in the ongoing quest for novel therapeutic agents.

References

-

Einhorn–Brunner reaction. Wikipedia. Available at: [Link]

-

Einhorn-Brunner Reaction. Organic Chemistry Portal. Available at: [Link]

-

One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. National Institutes of Health. Available at: [Link]

-

Einhorn-Brunner reaction. Academic Dictionaries and Encyclopedias. Available at: [Link]

-

Hydrazine. Wikipedia. Available at: [Link]

-

Hydrazine. Organic Chemistry Portal. Available at: [Link]

-

Hydrazine sulfate. Sciencemadness Wiki. Available at: [Link]

-

Application of Hydrazine Hydrate in the Synthesis of Octa(aminophenyl)silsesquioxane (OAPS) Poss. Scientific Research Publishing. Available at: [Link]

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health. Available at: [Link]

-

Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. Available at: [Link]

-

Synthesis of the 4-(4-(methylthio)butyl)-4H-1,2,4-triazole-3-thiols... ResearchGate. Available at: [Link]

-

Pellizzari reaction. Wikipedia. Available at: [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Pharmaceutical Research International. Available at: [Link]

-

Synthesis and Characterization of 1,2,4-Triazolo-1,3,4-Thiadiazole Derivatives. UTAR Institutional Repository. Available at: [Link]

- Process for producing 1h-1,2,4-triazole. Google Patents.

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available at: [Link]

Sources

Application of tert-Butylhydrazine Oxalate in Pharmaceutical Intermediate Synthesis: A Technical Guide

Introduction: Unveiling the Potential of tert-Butylhydrazine Oxalate

In the landscape of pharmaceutical synthesis, the strategic selection of reagents is paramount to achieving desired molecular complexity with efficiency and control. tert-Butylhydrazine, a versatile building block, is instrumental in the construction of nitrogen-containing heterocycles that form the core of numerous active pharmaceutical ingredients (APIs). While commonly supplied as the hydrochloride salt or free base, the oxalate salt of tert-butylhydrazine presents a compelling alternative for researchers and drug development professionals.

This technical guide provides an in-depth exploration of the application of tert-butylhydrazine oxalate in the synthesis of key pharmaceutical intermediates. We will delve into its preparation, potential advantages, and detailed protocols for its use in constructing pyrazole and indole scaffolds—foundations of many therapeutic agents. This document is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively integrate this valuable reagent into their synthetic workflows.

The Oxalate Advantage: Physicochemical Properties and Handling

The choice of a salt form for a reagent can significantly influence its handling, solubility, and reactivity. While the hydrochloride salt is widely used, tert-butylhydrazine oxalate offers distinct characteristics that can be advantageous in specific synthetic contexts.

| Property | tert-Butylhydrazine Oxalate | tert-Butylhydrazine Hydrochloride |

| Molecular Formula | C₆H₁₄N₂O₄ | (CH₃)₃CNHNH₂ · HCl |

| Molecular Weight | 178.19 g/mol [1] | 124.61 g/mol |

| Physical Form | Solid | Solid |

| Melting Point | 160-165 °C[2] | 191-194 °C (lit.) |

| Solubility | Soluble in water (0.1g/10 mL)[2]. Solubility in organic solvents may be enhanced compared to the hydrochloride salt in certain non-polar systems. | Information on organic solvent solubility is limited, but generally, hydrochloride salts exhibit better solubility in polar protic solvents. |

The oxalate salt's lower melting point and potential for altered solubility profiles in organic solvents may offer greater flexibility in reaction setup and purification processes. Furthermore, oxalic acid is a solid, potentially offering easier handling and stoichiometry control during salt formation compared to gaseous hydrogen chloride.

Synthesis of tert-Butylhydrazine Oxalate: A General Protocol

The preparation of tert-butylhydrazine oxalate is a straightforward acid-base reaction. The following protocol outlines a general procedure.

Protocol 1: Preparation of tert-Butylhydrazine Oxalate

Materials:

-

tert-Butylhydrazine (free base)

-

Oxalic acid dihydrate

-

Ethanol (or other suitable solvent)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of tert-butylhydrazine in a minimal amount of ethanol at room temperature with stirring.

-

In a separate beaker, prepare a saturated solution of 1.0 equivalent of oxalic acid dihydrate in ethanol.

-

Slowly add the oxalic acid solution to the tert-butylhydrazine solution with continuous stirring.

-

A white precipitate of tert-butylhydrazine oxalate should form.

-

Continue stirring the mixture for 1-2 hours to ensure complete precipitation. The flask may be cooled in an ice bath to maximize yield.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to a constant weight.

Causality Behind Experimental Choices: The use of a minimal amount of solvent ensures that the product, which has limited solubility, will precipitate effectively. Slow addition of the oxalic acid solution helps to control the exothermic nature of the neutralization reaction and promotes the formation of a crystalline product. Washing with cold ethanol minimizes the loss of product due to dissolution while effectively removing impurities.

Core Applications in Pharmaceutical Intermediate Synthesis

tert-Butylhydrazine oxalate is a valuable reagent for the synthesis of heterocyclic pharmaceutical intermediates, most notably pyrazoles and indoles.

Synthesis of 1-tert-Butylpyrazoles

The pyrazole moiety is a privileged scaffold in medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for pyrazole synthesis.

Reaction Mechanism: Knorr Pyrazole Synthesis

The reaction proceeds via a condensation-cyclization pathway. The more nucleophilic nitrogen of the tert-butylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the stable aromatic pyrazole ring.

Caption: Knorr Pyrazole Synthesis Workflow.

Protocol 2: Synthesis of a 1-tert-Butyl-3,5-disubstituted Pyrazole

Note: This is a representative protocol adapted from procedures using tert-butylhydrazine hydrochloride. Optimization may be required.

Materials:

-

tert-Butylhydrazine oxalate

-

A 1,3-diketone (e.g., acetylacetone)

-

Glacial acetic acid (as solvent and catalyst)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add the 1,3-diketone (1.0 eq.), tert-butylhydrazine oxalate (1.05 eq.), and glacial acetic acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Remove the acetic acid under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices: Glacial acetic acid serves as both a solvent and an acid catalyst to facilitate the condensation and dehydration steps.[3] A slight excess of the hydrazine component ensures complete consumption of the more valuable diketone. The basic wash with sodium bicarbonate is crucial to remove the acidic solvent and any unreacted oxalic acid, simplifying purification.

Fischer Indole Synthesis of tert-Butylindoles

The indole nucleus is another cornerstone of pharmaceutical chemistry, present in a wide array of drugs, including the triptan class of antimigraine agents.[4][5] The Fischer indole synthesis is a powerful method for constructing this bicyclic heterocycle from a hydrazine and a ketone or aldehyde.[4][6]

Reaction Mechanism: Fischer Indole Synthesis

The reaction is typically acid-catalyzed and involves the formation of a hydrazone, which then tautomerizes to an enamine.[4][6] A[7][7]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, leads to the formation of the indole ring.[4][6]

Caption: Fischer Indole Synthesis Pathway.

Protocol 3: Synthesis of a tert-Butyl-substituted Indole

Note: This is a representative protocol and may require optimization for specific substrates and for the use of the oxalate salt.

Materials:

-

tert-Butylhydrazine oxalate

-

A suitable ketone or aldehyde (e.g., cyclohexanone)

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)[4][6]

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, combine the ketone or aldehyde (1.0 eq.) and tert-butylhydrazine oxalate (1.1 eq.).

-

Carefully add the acid catalyst (e.g., polyphosphoric acid) with stirring. The reaction may be exothermic.

-

Heat the mixture to the required temperature (typically 80-120 °C) and stir for the necessary duration (can range from 1 to 24 hours).

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices: The choice of a strong acid catalyst like PPA is common for driving the rearrangement and cyclization steps of the Fischer indole synthesis.[4][6] Quenching the reaction on ice helps to control the exothermic neutralization process and often aids in precipitating the product. The basic workup is essential to neutralize the strong acid catalyst and facilitate the extraction of the indole product into the organic phase.

Safety and Handling

tert-Butylhydrazine and its salts should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Hazards: Harmful if swallowed or in contact with skin.[1] Causes skin and serious eye irritation. May cause respiratory irritation.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in accordance with good industrial hygiene and safety practices.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at room temperature away from incompatible materials such as strong oxidizing agents.

Conclusion

tert-Butylhydrazine oxalate is a valuable and versatile reagent for the synthesis of pharmaceutical intermediates. Its distinct physical properties may offer advantages in handling and solubility over other salt forms. The protocols provided herein for the synthesis of pyrazole and indole derivatives serve as a practical starting point for researchers. As with any synthetic procedure, optimization for specific substrates is key to achieving high yields and purity. By understanding the underlying reaction mechanisms and adhering to safe laboratory practices, scientists can effectively leverage tert-butylhydrazine oxalate to construct complex molecular architectures for drug discovery and development.

References

- F. A. Rosa, P. Machado, P. S. Vargas, H. G. Bonacorso, N. Zanatta, M. A. P. Martins. (2008). A series of 4-substituted 1H-pyrazole-5-carboxylates was prepared from the cyclocondensation reaction of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine. Synlett, 1673-1678.

-

Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). (n.d.). PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]

-

Yoon, J. et al. (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Chemical Communications. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2519–2526. Available at: [Link]

-

PubChem. (n.d.). Butylhydrazine oxalate. Available at: [Link]

-

CP Lab Safety. (n.d.). Butylhydrazine oxalate salt, 25 grams. Available at: [Link]

-

PubChem. (n.d.). Butylhydrazine oxalate. Available at: [Link]

Sources

- 1. Butylhydrazine oxalate | C6H14N2O4 | CID 162021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BUTYLHYDRAZINE OXALATE | 40711-41-9 [amp.chemicalbook.com]

- 3. Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Pyrazole synthesis [organic-chemistry.org]

Application Note: Accelerated Synthesis of Heterocyclic Scaffolds via Microwave-Assisted Reactions with tert-Butylhydrazine Oxalate

Abstract

The convergence of enabling technologies and versatile building blocks is a cornerstone of modern drug discovery and development. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool, offering dramatic reductions in reaction times, improved yields, and enhanced product purity compared to conventional heating methods.[1] This application note provides a comprehensive guide to leveraging MAOS in conjunction with tert-butylhydrazine oxalate, a valuable reagent for constructing sterically-defined heterocyclic systems. We present the fundamental principles of microwave chemistry, critical safety protocols, and detailed, validated methods for the synthesis of pyrazole and indole scaffolds, which are privileged structures in medicinal chemistry.

The Principles and Advantages of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis is a "green" technology that utilizes microwave radiation to heat chemical reactions.[2] Unlike conventional heating, which relies on slow conductive heat transfer from an external source through the vessel walls, microwave energy couples directly with polar molecules and ionic species within the reaction mixture.[2][3][4] This direct energy transfer leads to rapid, uniform, and highly efficient heating.[3]

1.1. Mechanism of Microwave Heating The primary mechanisms responsible for microwave heating are:

-

Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave radiation.[3][5] This constant reorientation generates friction at the molecular level, resulting in rapid and efficient heating.[4]

-

Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. Collisions between these moving ions generate heat throughout the sample.[2][3]

This direct heating mechanism provides powerful, instantaneous energy to the molecules, allowing them to overcome activation energy barriers more quickly and efficiently than with conventional heating.[3][5]

1.2. Key Advantages of MAOS The application of microwave irradiation to organic synthesis offers numerous benefits:

-

Increased Reaction Rates: Reactions that take hours or days under conventional reflux can often be completed in minutes.[6][5]

-

Improved Chemical Yields: Rapid heating can minimize the formation of by-products that often occur during prolonged exposure to high temperatures.[7][3]

-

Enhanced Purity: The reduction in side reactions often leads to cleaner reaction profiles and simplifies product purification.[7]

-

Energy Efficiency: Microwaves heat only the reaction mixture and not the vessel, representing a significant energy saving.[3]

Caption: General workflow for a typical microwave-assisted synthesis experiment.

The Role of tert-Butylhydrazine in Heterocyclic Synthesis

Hydrazine derivatives are fundamental building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. tert-Butylhydrazine, often used as its more stable hydrochloride or oxalate salt, is an important reagent for introducing a sterically bulky tert-butyl group onto a heterocyclic core.[8] This group can serve several purposes in drug design, including:

-

Modulating Lipophilicity: Enhancing the compound's ability to cross cell membranes.

-

Improving Metabolic Stability: The bulky group can shield metabolically labile sites from enzymatic degradation.

-

Controlling Conformation: Influencing the three-dimensional shape of the molecule to optimize binding to a biological target.

tert-Butylhydrazine is a key precursor for synthesizing a variety of important heterocyclic scaffolds, including pyrazoles, pyridazines, and indoles via the Fischer indole synthesis.[8] The oxalate salt is a convenient, solid form of the reagent that is easily weighed and handled, which releases the free hydrazine base in situ under the reaction conditions.

Critical Safety Protocols for Microwave Chemistry

The rapid heating and potential for high-pressure generation in MAOS necessitate strict adherence to safety protocols. All experiments should be conducted by trained personnel familiar with the specific instrumentation.

-

Use Dedicated Equipment: Only laboratory-grade microwave reactors designed for chemical synthesis should be used.[9] Domestic microwave ovens are not equipped with the necessary temperature, pressure, or vapor sensors and pose a significant safety risk.[9][10]

-

Vessel Integrity: Always use pressure-rated, microwave-transparent vessels and check them for cracks or defects before each use.[11] Never exceed the manufacturer's recommended volume, temperature, or pressure limits. Containers should not be filled more than two-thirds full.[10]

-

Pressure Management: Loosen caps on vessels for reactions run at atmospheric pressure to allow for venting.[12] For sealed-vessel reactions, be aware of the solvent's vapor pressure at the target temperature.[11]

-